molecular formula C16H30O B110295 Bombykol CAS No. 765-17-3

Bombykol

Cat. No.: B110295
CAS No.: 765-17-3
M. Wt: 238.41 g/mol
InChI Key: CIVIWCVVOFNUST-SCFJQAPRSA-N
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Description

Bombykol is a pheromone released by the female silkworm moth, Bombyx mori, to attract mates. It was the first pheromone to be chemically characterized, a discovery made by Adolf Butenandt in 1959 . The compound is also the sex pheromone in the wild silk moth, Bombyx mandarina . This compound plays a crucial role in the mating behavior of these moths, enabling males to locate females over long distances.

Biochemical Analysis

Biochemical Properties

Bombykol is known to be derived from acetyl-CoA via the C-16 fatty acyl palmitoyl-CoA . Palmitoyl-CoA is converted to this compound in steps that involve desaturation and reductive modification of the carbonyl carbon . A desaturase enzyme encoded by the gene Bmpgdesat1 (Desat1), produces the monoene (11 Z )-hexadecenoyl-CoA as well as the diene (10 E ,12 Z )-10,12-hexadecadienoyl-CoA .

Cellular Effects

This compound plays a crucial role in mating behavior of moths, involving intricate recognition mechanisms . In vivo, it appears that this compound is the natural ligand for a pheromone binding protein, BmorPBP, which escorts the pheromone to the pheromone receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The this compound acyl precursor (10 E ,12 Z )-10,12-hexadecadienoate is primarily found as a triacylglycerol ester in the cytoplasmic lipid droplets of pheromone gland cells of the moth .

Temporal Effects in Laboratory Settings

The biosynthesis of this compound is regulated by a hormone named the pheromone biosynthesis activating neuropeptide (PBAN) . When the adult females emerge from their pupae, the neurohormone PBAN starts signaling events that help control the lipolysis of the stored triacylglycerols, releasing (10 E ,12 Z )-10,12-hexadecadienoate for its final reductive modification .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound alone is sufficient to elicit complete conspecific male mating behavior .

Metabolic Pathways

This compound is involved in the metabolic pathways that include enzymes or cofactors that it interacts with . The main regulatory role of PBAN is in the reduction of the acyl group in Bombyx mori .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The signals are transmitted to the first olfactory processing center, the antennal lobe (AL), and then are processed further in the higher centers (mushroom body and lateral protocerebrum) to elicit orientation behavior toward females .

Subcellular Localization

It is known that the this compound acyl precursor (10 E ,12 Z )-10,12-hexadecadienoate is primarily found as a triacylglycerol ester in the cytoplasmic lipid droplets of pheromone gland cells of the moth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombykol can be synthesized using acetylene chemistry. The synthesis involves the preparation of (E10, Z12)-hexadeca-10,12-dien-1-ol from acetylene derivatives . The key steps include desaturation and reductive modification of the carbonyl carbon .

Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily studied in academic and research settings. the biosynthesis of this compound in vivo involves the conversion of palmitoyl-CoA through desaturation and reductive modification steps .

Chemical Reactions Analysis

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific role in the mating behavior of Bombyx mori and Bombyx mandarina. Its discovery marked the first chemical characterization of a pheromone, paving the way for extensive research in the field of chemical ecology .

Properties

IUPAC Name

(10E,12Z)-hexadeca-10,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVIWCVVOFNUST-SCFJQAPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C\CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894769
Record name (10E,12Z)-10,12-Hexadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-17-3, 1002-94-4
Record name Bombykol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bombykol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,12-Hexadecadien-1-ol, (E,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12Z)-10,12-Hexadecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOMBYKOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8R8TVZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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